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molecular formula C10H10ClNO3S B1339768 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride CAS No. 52206-05-0

1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl chloride

Cat. No. B1339768
M. Wt: 259.71 g/mol
InChI Key: QNFXLCHANYHGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05585397

Procedure details

A 1.02 g portion of 1-acetylindoline was treated with 2 mL of chlorosulfonic acid at 0° C. The mixture was heated at 60° C. for 2 h, then treated with crushed ice, filtered and dried to give 1.3 g of the title compound which was used directly for subsequent reaction. TLC: Rf=0.18, 50% EtOAc/hexane. (1H)-NMR (CDCl3) consistent with structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[Cl:13][S:14](O)(=[O:16])=[O:15]>>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([S:14]([Cl:13])(=[O:16])=[O:15])=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC=CC=C12
Name
Quantity
2 mL
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated with crushed ice
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CCC2=CC(=CC=C12)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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